

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluorobenzonitrile

Cat. No.: B137791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzonitrile is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its unique electronic properties, conferred by the two fluorine atoms ortho to the nitrile group, make it a valuable building block for creating complex and biologically active compounds.^[1] This technical guide provides a detailed overview of the physical properties of **2,6-Difluorobenzonitrile**, presenting key data in a structured format to support research and development activities.

Core Physical and Chemical Properties

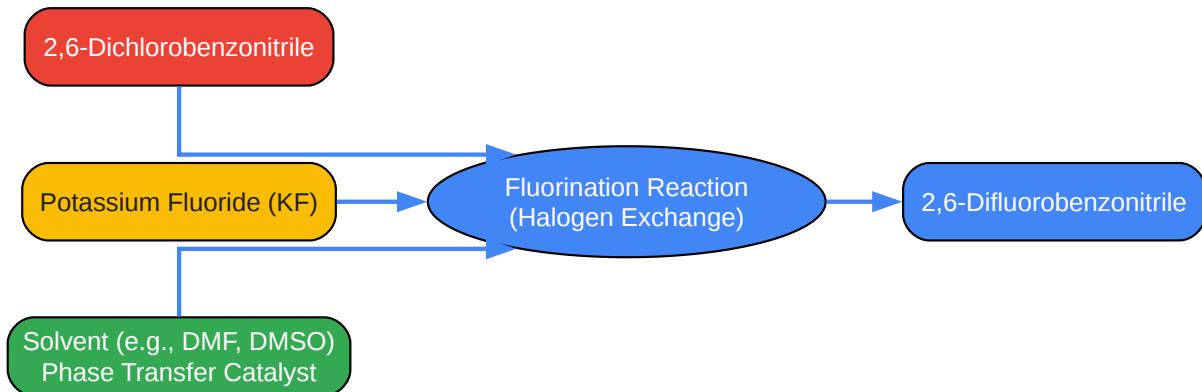
A summary of the key physical and chemical properties of **2,6-Difluorobenzonitrile** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	$C_7H_3F_2N$	[1] [2] [3]
Molecular Weight	139.10 g/mol	[1] [2] [3]
CAS Number	1897-52-5	[1] [4]
Appearance	White to light brown or beige solid/mass; may also appear as a colorless to light yellow powder or lump, or a clear liquid.	[1] [3] [5]
Melting Point	25-32 °C (77-89.6 °F)	[3] [4]
Boiling Point	197-198 °C (386.6-388.4 °F) at 760 mmHg	[1] [3]
98-100 °C at 31 torr	[6]	
Density	1.246 g/mL at 25 °C	[7]
Solubility	Insoluble in water. [8] Slightly soluble in DMSO and methanol. [7] [9] Soluble in solvents like benzene and toluene. [8]	
Flash Point	80 °C (176 °F) - closed cup	[3] [5]
	90 °C (194 °F) - closed cup	
Refractive Index (n _{20/D})	1.4875	[4]
Vapor Pressure	18 Pa at 20°C	[9]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **2,6-Difluorobenzonitrile**.

- ^1H NMR: Spectral data is available and shows characteristic shifts for the aromatic protons. For example, in CDCl_3 , shifts are observed at approximately 7.644 ppm and 7.089 ppm.[10]
- ^{13}C NMR: The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.[11][12]
- IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, notably the nitrile ($\text{C}\equiv\text{N}$) stretch.[2]
- Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound. The top peak in the GC-MS spectrum is observed at m/z 139.[2]


Experimental Protocols

While detailed experimental protocols for the determination of the physical properties listed above are not extensively available in publicly accessible safety data sheets, standard laboratory methods are employed. These would include:

- Melting Point: Determined using a calibrated melting point apparatus, such as a capillary tube method (e.g., using a Stuart SMP30 or similar).
- Boiling Point: Measured at a specified pressure using distillation apparatus, with temperature readings taken at the vapor-liquid equilibrium.
- Density: Typically measured using a pycnometer or a digital density meter.
- Spectroscopy: NMR spectra are recorded on high-field NMR spectrometers (e.g., Bruker, JEOL) using deuterated solvents. IR spectra are obtained using an FTIR spectrometer, often with the sample prepared as a KBr pellet or a thin film. Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS).

Synthesis Pathway

2,6-Difluorobenzonitrile is primarily synthesized through a halogen exchange reaction (fluorination) of 2,6-dichlorobenzonitrile. This process is a key industrial method for its production.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-Difluorobenzonitrile** via fluorination of 2,6-dichlorobenzonitrile.

Safety and Handling

2,6-Difluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. [3][13] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Applications

The primary application of **2,6-Difluorobenzonitrile** is as a key intermediate in the synthesis of various agrochemicals, particularly benzoylurea insecticides like flufenoxuron and diflubenzuron.[8] It is also utilized in the pharmaceutical industry for the preparation of biologically active molecules.[1] Furthermore, it has found use in the synthesis of advanced materials such as poly(cyanoaryl ethers) and other polymers.

This guide provides a foundational understanding of the physical properties of **2,6-Difluorobenzonitrile** for professionals in research and development. For more detailed information, consulting specific analytical and safety data sheets from suppliers is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1897-52-5 Cas No. | 2,6-Difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2,6-Difluorobenzonitrile(1897-52-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,6-二氟苯腈 | 1897-52-5 [m.chemicalbook.com]
- 9. 2,6-Difluorobenzonitrile CAS#: 1897-52-5 [m.chemicalbook.com]
- 10. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137791#2-6-difluorobenzonitrile-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com